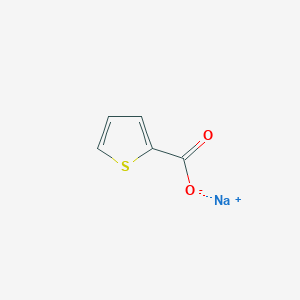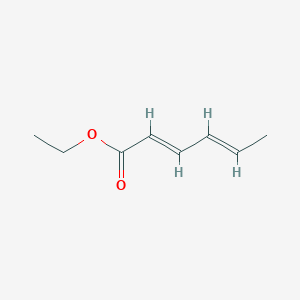
tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate
Overview
Description
“tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate” is a chemical compound with the CAS Number: 478832-03-0. It has a molecular weight of 290.36 and its linear formula is C16H22N2O3 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of “tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate” can be achieved through various methods. One such method involves the reaction of γ-aminobutyric acid (GABA) with di-tert-butyl dicarbonate. This reaction scheme has been reported in several scientific publications.Molecular Structure Analysis
The IUPAC name of the compound is “tert-butyl N- (1-benzyl-5-oxo-pyrrolidin-3-yl)carbamate” and its SMILES representation is "CC © ©OC (=O)NC1CC (=O)N (C1)CC2=CC=CC=C2" .Physical And Chemical Properties Analysis
The compound is solid in its physical form and should be stored in a dry environment at 2-8°C .Scientific Research Applications
Voltage-Gated Sodium Channel Modulation
This compound has been noted for its ability to selectively enhance slow inactivation of voltage-gated sodium channels. This is significant in the study of neurological diseases and could potentially lead to new treatments .
CRMP2 Regulation
It also plays a role in regulating the collapse response mediator protein 2 (CRMP2), which is involved in neuronal growth and repair .
Synthesis of Natural Product Analogs
The compound serves as an intermediate in the synthesis of natural products like jaspine B, which shows cytotoxic activity against several human carcinoma cell lines .
Organic Synthesis
As a chemical reagent, it is used in various fields of organic synthesis, providing a protective group for amino acids during peptide synthesis .
Precursor to Biologically Active Compounds
It has been used as a precursor in the synthesis of biologically active natural products, such as Indiacen A and Indiacen B, which have potential therapeutic applications .
Research and Development
The compound is available for purchase from chemical suppliers, indicating its use in research and development across various scientific disciplines .
Safety and Hazards
Mechanism of Action
Biochemical Pathways
As research progresses, we can expect to gain more insight into the compound’s role in cellular processes .
Pharmacokinetics
Some properties can be inferred from its physicochemical characteristics :
- Absorption : The compound is predicted to have high gastrointestinal absorption .
- Distribution : It is expected to permeate the blood-brain barrier, indicating potential central nervous system activity .
- Metabolism : The compound is not predicted to be a substrate of P-glycoprotein, suggesting it may not be actively transported out of cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For “tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate”, it is recommended to be stored in a dry environment at 2-8°C .
properties
IUPAC Name |
tert-butyl N-(1-benzyl-5-oxopyrrolidin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)17-13-9-14(19)18(11-13)10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSNXICUDZJXNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(=O)N(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

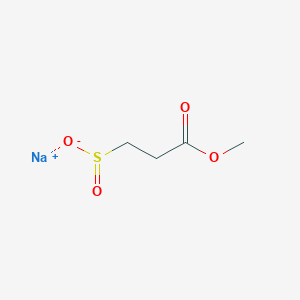


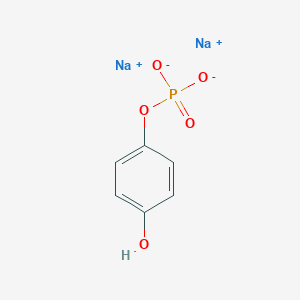
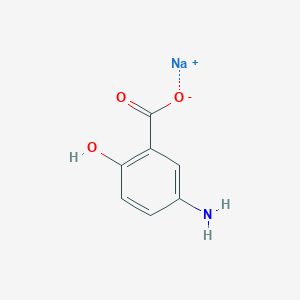
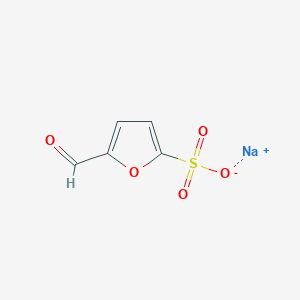
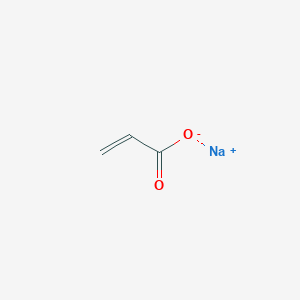
![Pyrazolo[1,5-A]pyridine-2,3-diamine](/img/structure/B152883.png)




